molecular formula C11H8F3NO2 B3132853 2-(6-(trifluoromethyl)-1H-indol-3-yl)acetic acid CAS No. 378802-43-8

2-(6-(trifluoromethyl)-1H-indol-3-yl)acetic acid

Cat. No.: B3132853
CAS No.: 378802-43-8
M. Wt: 243.18 g/mol
InChI Key: JTZRMQQGGJXZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-(Trifluoromethyl)-1H-indol-3-yl)acetic acid is an organic compound that belongs to the indole family. The indole structure is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The trifluoromethyl group attached to the indole ring significantly enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-(trifluoromethyl)-1H-indol-3-yl)acetic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Acetic Acid Substitution:

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, forming N-oxides.

    Reduction: Reduction reactions can target the carbonyl group of the acetic acid moiety, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products Formed:

    Oxidation: Indole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

2-(6-(Trifluoromethyl)-1H-indol-3-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with enhanced metabolic stability.

    Industry: Utilized in the production of agrochemicals and materials with specific properties due to the trifluoromethyl group’s influence.

Comparison with Similar Compounds

    2-(6-Methyl-1H-indol-3-yl)acetic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(6-Chloro-1H-indol-3-yl)acetic acid: Contains a chloro group instead of a trifluoromethyl group.

    2-(6-Fluoro-1H-indol-3-yl)acetic acid: Features a fluoro group in place of the trifluoromethyl group.

Uniqueness: The presence of the trifluoromethyl group in 2-(6-(trifluoromethyl)-1H-indol-3-yl)acetic acid imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics. These features make it distinct from its analogs and valuable in various applications.

Properties

IUPAC Name

2-[6-(trifluoromethyl)-1H-indol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)7-1-2-8-6(3-10(16)17)5-15-9(8)4-7/h1-2,4-5,15H,3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZRMQQGGJXZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-ethoxycarbonylamino-4-iodobenzotrifluoride (1.8 g), 2,5-dihydro-2,5-dimethoxyfuran (1.3 g), palladium acetate (60 mg), diisopropylethylamine (2.0 g), benzyltriethylammonium chloride (1.2 g) and DMF (15 ml) was stirred for 20 hours under a nitrogen atmosphere at 80° C. Water and ethyl acetate were added to the reaction mixture, the insoluble portion was filtered out with celite, and extraction was performed with ethyl acetate. The organic layer was collected and dried over sodium sulfate and then concentrated under reduced pressure. Dichloromethane (25 ml) and trifluoroacetic acid (1.5 ml) were added to the obtained residue, and the mixture was stirred at room temperature for 2 hours. Saturated sodium bicarbonate water was added to the reaction mixture and vigorously stirred therewith. The organic layer was collected and dried over sodium sulfate and then concentrated under reduced pressure. A (1-ethoxycarbonyl-6-trifluoromethyl-1H-indol-3-yl)acetic acid methyl ester component was purified from the obtained residue by silica gel column chromatography using a mixed solvent of hexane and ethyl acetate. A 2 N sodium hydroxide aqueous solution (1 ml) and methanol (1 ml) were added to the obtained (1-ethoxycarbonyl-6-trifluoromethyl-1H-indol-3-yl)acetic acid methyl ester, and the mixture was heated to reflux for one hour. Water was added to the reaction mixture, which was then rendered acidic with concentrated aqueous hydrochloric acid and extracted with ethyl acetate. The organic layer was dried over sodium sulfate and concentrated under reduced pressure, to obtain 77 mg of the title compound as a colorless powder (5% yield).
Name
3-ethoxycarbonylamino-4-iodobenzotrifluoride
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-(trifluoromethyl)-1H-indol-3-yl)acetic acid
Reactant of Route 2
2-(6-(trifluoromethyl)-1H-indol-3-yl)acetic acid
Reactant of Route 3
2-(6-(trifluoromethyl)-1H-indol-3-yl)acetic acid
Reactant of Route 4
2-(6-(trifluoromethyl)-1H-indol-3-yl)acetic acid
Reactant of Route 5
2-(6-(trifluoromethyl)-1H-indol-3-yl)acetic acid
Reactant of Route 6
2-(6-(trifluoromethyl)-1H-indol-3-yl)acetic acid

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